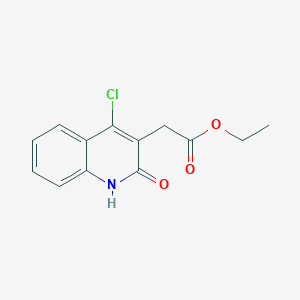

ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate is a chemical compound with the molecular formula C13H12ClNO3 . It is related to Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate, which has been studied for its crystal structure .

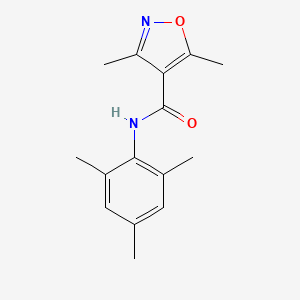

Molecular Structure Analysis

The molecular structure of ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate involves a quinoline ring, which is a heterocyclic aromatic organic compound. It is related to compounds where the benzene and thiazole rings are oriented at a dihedral angle of 1.25° . Intramolecular C-H⋯O and C-H⋯Cl interactions result in the formation of two five-membered rings which both adopt envelope conformations .

Physical And Chemical Properties Analysis

Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate has a molecular formula of C13H12ClNO3 and an average mass of 265.692 Da . More detailed physical and chemical properties are not available in the literature I retrieved.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate is a valuable precursor in the synthesis of various heterocyclic compounds. These heterocycles are crucial in the development of new pharmaceuticals due to their biological and pharmacological activities . The compound’s reactivity allows for the creation of four-membered to seven-membered heterocycles, many of which exhibit unique biological activities.

Antibacterial and Antifungal Applications

The derivatives of ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate have shown promising antibacterial and antifungal activities. This makes them significant in the search for new antimicrobial agents, especially in a time when antibiotic resistance is a growing concern .

Development of Anti-Malarial Drugs

Quinoline derivatives have a history of being used in anti-malarial drugs. Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate could be utilized in the synthesis of novel quinoline-based anti-malarial agents, potentially offering new treatments against resistant strains of malaria .

Synthesis of α-Keto Esters

This compound can be employed in the synthesis of α-keto esters. α-Keto esters are important intermediates in organic synthesis and can lead to the production of various amino acids and other biologically active molecules .

Creation of Functionalized Pyrrolin-2-ones

Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate is instrumental in the creation of functionalized pyrrolin-2-ones. These compounds have diverse applications, including as building blocks for more complex molecules and in medicinal chemistry .

Friedel–Crafts Acylation Reactions

The compound is also useful in Friedel–Crafts acylation reactions to produce substituted arylglyoxylic acids. These acids have various applications in the synthesis of pharmaceuticals and agrochemicals .

Wirkmechanismus

Target of Action

Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate is a complex organic compound with potential biological activity. The primary target of this compound is NAD(P)H: quinone oxidoreductase 1 . This enzyme plays a crucial role in the detoxification and elimination of reactive quinones in the body.

Eigenschaften

IUPAC Name |

ethyl 2-(4-chloro-2-oxo-1H-quinolin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-2-18-11(16)7-9-12(14)8-5-3-4-6-10(8)15-13(9)17/h3-6H,2,7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJGJCAHICBBBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C2=CC=CC=C2NC1=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)

![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)

![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)

![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)